Furonazide, (Z)-

Description

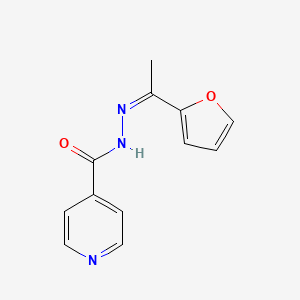

Furonazide, (Z)-, a compound characterized by its unique chemical structure and potential pharmacological activities, is a subject of academic interest within the fields of medicinal chemistry and antimicrobial research. Its classification as a hydrazide derivative, coupled with the presence of pyridine (B92270) and furan (B31954) moieties, forms the basis of its scientific inquiry. This article delves into the historical context, structural significance, and the scope of academic research surrounding Furonazide, (Z)-.

Data Tables:

Table 1: Key Properties of Furonazide, (Z)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁N₃O₂ | nih.gov |

| Molecular Weight | 229.23 g/mol | chemspider.com |

| Melting Point | 199-201.5 °C | wikipedia.org |

Table 2: Comparative Tuberculostatic Activity (Equimolar Basis)

| Agent | In Vitro Activity (vs. BCG) | In Vivo Activity (Guinea Pig) |

|---|---|---|

| Furonazide | Essentially Equal to Isoniazid (B1672263) | Slightly More Active than Isoniazid |

Compound List:

Furonazide, (Z)-

Isoniazid (Isonicotinic acid hydrazide)

2-Acetylfuran

Isonicotinic acid

Ftivazid

Verazid

Furilazon

Structure

2D Structure

3D Structure

Properties

CAS No. |

1839466-57-7 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N-[(Z)-1-(furan-2-yl)ethylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C12H11N3O2/c1-9(11-3-2-8-17-11)14-15-12(16)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-9- |

InChI Key |

GNDPAVKYAUIVEB-ZROIWOOFSA-N |

Isomeric SMILES |

C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=CO2 |

Canonical SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Furonazide, Z

Original Synthetic Pathways for Furonazide, (Z)-

The initial synthesis of Furonazide dates back to the mid-20th century, characterized by straightforward chemical reactions typical of the era.

Miyatake's Initial Synthetic Approach Involving Isoniazid (B1672263) and 2-Acetylfuran

Furonazide was first prepared in 1955 by the Japanese scientist Kazuo Miyatake. wikipedia.orgwikipedia.org The synthesis is a classic example of a condensation reaction, a fundamental process in organic chemistry for forming a carbon-nitrogen double bond. In this approach, two primary reactants are used: Isoniazid (also known as isonicotinic acid hydrazide) and 2-Acetylfuran. wikipedia.orgwikipedia.org

Isoniazid provides the carbohydrazide (B1668358) portion of the final molecule, while 2-Acetylfuran provides the furan (B31954) ring and the ethylidene bridge. The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide group in Isoniazid on the electrophilic carbonyl carbon of the acetyl group in 2-Acetylfuran. This is followed by the elimination of a water molecule to form the stable hydrazone linkage (C=N).

Table 1: Reactants in Miyatake's Original Synthesis

| Reactant | Chemical Formula | Role in Synthesis |

|---|---|---|

| Isoniazid | C₆H₇N₃O | Provides the pyridine-4-carbohydrazide backbone |

Reaction Conditions and Yield Optimization in Historical Context

The historical synthesis was conducted by refluxing the reactants in ethanol (B145695). wikipedia.orgwikipedia.org Refluxing involves heating the reaction mixture to its boiling point for an extended period, with a condenser placed to return the evaporated solvent to the reaction flask. This technique allows for the reaction to be maintained at a constant, elevated temperature to increase the reaction rate without loss of solvent.

Upon completion of the reaction, the product, Furonazide, which is a crystalline solid, precipitates from the ethanol solution upon cooling. The solid product was then isolated by simple filtration. wikipedia.orgwikipedia.org

In the context of the 1950s, yield optimization would have focused on fundamental parameters such as:

Reaction Time: Adjusting the duration of the reflux to ensure the reaction goes to completion.

Stoichiometry: Varying the molar ratios of Isoniazid and 2-Acetylfuran to maximize the conversion of the limiting reagent.

Solvent Choice: While ethanol was used, chemists of the era might have explored other alcohols or solvents to improve the solubility of reactants and precipitation of the product.

Purification: The primary method for purification was recrystallization, which involves dissolving the crude product in a hot solvent and allowing it to cool slowly, forming pure crystals and leaving impurities in the solution.

The simplicity of this condensation reaction, however, often provides high yields without the need for complex catalysts or stringent reaction conditions.

Advanced Synthetic Strategies for Furonazide, (Z)- and its Analogues

Modern synthetic chemistry offers more sophisticated approaches to producing Furonazide and its analogues, focusing on stereocontrol, efficiency, and sustainability.

Stereoselective Synthesis of (Z)-Isomers and Related Stereoisomers

The carbon-nitrogen double bond (C=N) in acylhydrazones like Furonazide can exist as two geometric isomers: (E) and (Z). nih.gov The designation (Z), from the German zusammen (together), indicates that the higher-priority substituents on each atom of the double bond are on the same side. For Furonazide, this refers to the furan ring and the amide group.

Acylhydrazones typically exist as a mixture of isomers, with the (E)-isomer often being the more thermodynamically stable and predominant form due to reduced steric hindrance. nih.gov However, the (Z)-isomer can be stabilized in certain cases, for example, through the formation of intramolecular hydrogen bonds. nih.gov

Achieving a stereoselective synthesis that preferentially yields the (Z)-isomer is a significant challenge. While specific studies on the stereoselective synthesis of (Z)-Furonazide are not prominent in the literature, methodologies applied to other acylhydrazones could be adapted. These strategies include:

Solvent Effects: The choice of solvent can influence the isomer ratio, with less polar solvents sometimes favoring the (Z)-isomer. nih.gov

Catalyst Control: The use of specific acid or metal-based catalysts can influence the transition state of the reaction, potentially favoring the formation of one isomer over the other.

Photochemical Isomerization: It is sometimes possible to convert the more stable (E)-isomer to the (Z)-isomer through irradiation with light of a specific wavelength.

NMR spectroscopy is a key analytical tool used to characterize the different isomers, as the chemical shifts of the protons, particularly the N-H proton, can differ significantly between the (E) and (Z) configurations. nih.govnih.gov

Exploration of Novel Precursors and Catalyst Systems

While the classic synthesis of Furonazide is efficient, modern research focuses on improving reaction conditions and expanding the scope to create novel analogues.

Novel Catalyst Systems: The condensation reaction to form hydrazones can be accelerated by catalysts. While Miyatake's original method did not specify a catalyst, subsequent syntheses of similar isoniazid-based hydrazones have employed mild acid catalysts. researchgate.netmdpi.comnih.gov

Acid Catalysis: The addition of a catalytic amount of a weak acid, such as glacial acetic acid or sulfuric acid, can protonate the carbonyl oxygen of 2-acetylfuran, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the nucleophilic nitrogen of isoniazid. mdpi.comresearchgate.net

Iodine Catalysis: Molecular iodine has emerged as an efficient, inexpensive, and relatively nontoxic catalyst for the synthesis of coumarin (B35378) N-acylhydrazone derivatives, suggesting its potential applicability to Furonazide synthesis under mild, room-temperature conditions. mdpi.com

Novel Precursors: An alternative to the two-component condensation is the use of different starting materials or a one-pot, multi-component reaction. For instance, a modern approach involves the reaction of activated amides with hydrazine (B178648) and a carbonyl compound (like 2-acetylfuran) in a single step. organic-chemistry.org This method, which can be performed in an aqueous environment without a transition-metal catalyst, offers a streamlined pathway to acylhydrazones. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Hydrazone Synthesis

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| None (Thermal) | Reflux in ethanol | Simple, classic method |

| Acetic Acid | Reflux in ethanol | Increased reaction rate, readily available |

Principles of Green Chemistry in Furonazide, (Z)- Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. handwiki.org The synthesis of Furonazide can be re-evaluated through this lens to create more environmentally benign processes.

Alternative Energy Sources: Instead of conventional heating (reflux), microwave irradiation can be used. Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and lower energy consumption. ajgreenchem.comminarjournal.com

Greener Solvents: While ethanol is considered a relatively green solvent, syntheses in aqueous media are even more desirable. organic-chemistry.orgorientjchem.org Exploring the reaction in water could significantly improve the environmental profile of the synthesis.

Solvent-Free Reactions: A particularly green approach is to perform the reaction under solvent-free conditions. This often involves grinding the solid reactants together (mechanochemistry) or heating a mixture of the neat reactants, sometimes with a solid catalyst. ajgreenchem.comminarjournal.com This method completely eliminates solvent waste.

Atom Economy: The original condensation reaction has excellent atom economy, as the only byproduct is water. This aligns well with the principles of green chemistry.

Table 3: Green Chemistry Approaches for Furonazide Synthesis

| Principle | Conventional Method | Green Alternative | Benefit |

|---|---|---|---|

| Energy Efficiency | Refluxing (hours) | Microwave irradiation (minutes) ajgreenchem.comminarjournal.com | Reduced energy use and time |

| Safer Solvents | Ethanol | Water orientjchem.org or solvent-free conditions ajgreenchem.com | Reduced waste and hazard |

Design and Synthesis of Chemically Modified Furonazide, (Z)- Analogues

The development of new Furonazide, (Z)- analogues is a scientifically driven process that involves rational design based on the compound's known structure-activity relationships (SAR), followed by targeted synthesis to introduce diverse chemical functionalities.

Rational Design Based on Structural Elements

The rational design of Furonazide, (Z)- analogues is largely informed by the extensive body of research on its parent compound, isoniazid. The core principle is to maintain the essential pharmacophoric features required for antitubercular activity while introducing modifications that may enhance potency, overcome resistance mechanisms, or improve pharmacokinetic properties.

Key structural considerations for the design of Furonazide, (Z)- analogues include:

The Pyridine (B92270) Ring: The 4-pyridyl moiety is crucial for the activity of isoniazid and its derivatives. The nitrogen atom at the 4-position is considered essential for its mechanism of action, which involves activation by the mycobacterial enzyme KatG. nih.govresearchgate.netnih.gov Therefore, modifications to this ring are approached with caution to avoid disrupting this critical interaction.

The Hydrazide Linker: The hydrazide group is a key functional group that participates in the formation of the active drug species. Modifications to this linker can influence the compound's stability, metabolic profile, and interaction with its biological target. nih.gov

The Furan Ring: The furan ring in Furonazide, (Z)- distinguishes it from isoniazid and offers a site for chemical diversification. Modifications to this ring can impact the molecule's lipophilicity, steric bulk, and potential for additional interactions with the target enzyme.

Systematic studies on isoniazid analogues have demonstrated that even minor changes, such as altering the position of the nitrogen in the pyridine ring or replacing it with other isosteric heterocycles, can lead to a significant loss of antitubercular activity. nih.govresearchgate.netnih.gov This underscores the importance of a conservative yet strategic approach to the design of new Furonazide, (Z)- derivatives.

Incorporation of Diverse Substituents on Pyridine and Furan Rings

The synthesis of Furonazide, (Z)- analogues with diverse substituents on the pyridine and furan rings allows for a systematic exploration of the SAR and the optimization of the lead compound.

Pyridine Ring Modifications:

While the 4-pyridyl nitrogen is generally considered inviolable, substitutions at other positions on the pyridine ring have been explored in the context of isoniazid analogues. For instance, the introduction of a methyl group at the 2-position of the pyridine ring of isoniazid has been shown to be tolerated, yielding an analogue with comparable antimycobacterial activity. nih.govresearchgate.netnih.gov Conversely, substitutions at the 3-position are generally not well-tolerated and lead to a decrease in activity. nih.govresearchgate.netnih.gov These findings suggest that similar modifications to the pyridine ring of Furonazide, (Z)- could yield analogues with retained or potentially enhanced activity.

Furan Ring Modifications:

The furan ring presents a more versatile site for the incorporation of diverse substituents. The synthesis of furan-based chalcone (B49325) derivatives, for example, has been investigated for their antitubercular potential. tandfonline.cominformahealthcare.com This suggests that attaching various functional groups to the furan ring of Furonazide, (Z)- could lead to novel compounds with improved properties. The introduction of electron-donating or electron-withdrawing groups, as well as bulky or lipophilic substituents, can be systematically studied to understand their impact on biological activity.

The following table summarizes potential substitution patterns and their rationale:

| Ring | Position of Substitution | Type of Substituent | Rationale for Modification |

| Pyridine | 2-position | Small alkyl groups (e.g., methyl) | Potentially retained or enhanced activity based on isoniazid SAR. nih.govresearchgate.netnih.gov |

| Pyridine | 3-position | Generally avoided | Likely to decrease or abolish activity based on isoniazid SAR. nih.govresearchgate.netnih.gov |

| Furan | Various positions | Electron-donating groups (e.g., -OCH3, -CH3) | To modulate electronic properties and potential interactions with the target. |

| Furan | Various positions | Electron-withdrawing groups (e.g., -Cl, -NO2) | To alter the reactivity and metabolic stability of the furan ring. |

| Furan | Various positions | Bulky/lipophilic groups (e.g., phenyl, tert-butyl) | To enhance binding affinity through increased van der Waals interactions and to modulate pharmacokinetic properties. |

Modifications of the Hydrazide Functional Group

The hydrazide functional group is a critical component of Furonazide, (Z)-, and its modification can significantly impact the compound's biological activity. The hydrazone linkage within this group is of particular interest for chemical derivatization.

The synthesis of hydrazone derivatives of isoniazid has been a widely employed strategy in the development of new antitubercular agents. nih.gov This approach involves condensing the hydrazide with various aldehydes or ketones to introduce a wide range of substituents. This strategy can be directly applied to Furonazide, (Z)-, where the terminal nitrogen of the hydrazide can be reacted to form novel hydrazone derivatives.

Key modifications of the hydrazide functional group include:

Formation of Novel Hydrazones: Reaction of Furonazide, (Z)- with a diverse panel of aldehydes (aromatic, heteroaromatic, aliphatic) can generate a library of new analogues. The substituents on the aldehyde can be varied to modulate properties such as lipophilicity, electronic character, and steric bulk.

Introduction of Cyclic Moieties: Incorporating cyclic structures, such as piperazine (B1678402) or piperidine (B6355638) rings, into the hydrazone moiety has been explored for isoniazid derivatives and has shown promise in yielding potent antitubercular agents.

Bioisosteric Replacement: The hydrazide linker can be subjected to bioisosteric replacement, where it is substituted with other functional groups that have similar physicochemical properties. However, studies on isoniazid have shown that the hydrazide moiety is strictly required for its activity, and its replacement often leads to a loss of potency. nih.govresearchgate.netnih.gov

The following table provides examples of synthetic modifications to the hydrazide group and their potential outcomes:

| Modification Strategy | Reactants | Resulting Analogue | Potential Impact on Activity |

| Novel Hydrazone Formation | Furonazide, (Z)- + Substituted Benzaldehydes | N'-[substituted-benzylidene]-(Z)-Furonazide | Modulation of lipophilicity and steric properties; potential for enhanced target interaction. |

| Incorporation of Cyclic Amines | Furonazide, (Z)- + Aldehydes with piperazine/piperidine | (Z)-Furonazide analogues with cyclic amine moieties | Can improve pharmacokinetic properties and introduce new binding interactions. |

| Hydrazide to Thiohydrazide | Chemical conversion of the carbonyl group | Thio-Furonazide, (Z)- | Altered electronic properties and potential for different metabolic pathways. |

The stability of the hydrazone linkage is a critical factor to consider, as hydrolysis could release the parent hydrazide. nih.gov Therefore, the design of stable hydrazone derivatives is essential for ensuring that the observed biological activity is attributable to the intact analogue. nih.gov

Exploration of Biological Activities of Furonazide, Z

Antimycobacterial Activity Investigations of Furonazide, (Z)-

Furonazide, (Z)-, a derivative of isoniazid (B1672263), has been the subject of investigations to determine its efficacy against mycobacteria, the causative agents of tuberculosis and other related infections.

In vitro studies are crucial for establishing the baseline antimicrobial activity of a compound. Research on Furonazide, (Z)- has specifically utilized the avirulent strain Bacillus Calmette-Guerin (BCG) to assess its antimycobacterial potential.

When compared on an equimolar basis, the in vitro antibacterial activity of Furonazide, (Z)- against Bacillus Calmette-Guerin was determined to be essentially equal to that of the frontline tuberculosis drug, Isoniazid. wikipedia.org This suggests that the chemical modification resulting in Furonazide, (Z)- does not diminish the core antimycobacterial action observed with Isoniazid in a laboratory setting. wikipedia.org

Research has established that Furonazide, (Z)- exhibits tuberculostatic action, meaning it inhibits the growth and reproduction of mycobacteria. The inhibitory concentration was found to be at levels of 10⁻⁸ molar. wikipedia.org

Table 1: In Vitro Efficacy of Furonazide, (Z)- Against Bacillus Calmette-Guerin

| Parameter | Finding | Source(s) |

| Comparative Efficacy | Essentially equal to Isoniazid at equimolar concentrations. | wikipedia.org |

| Inhibitory Concentration | Tuberculostatic at 10⁻⁸ molar. | wikipedia.org |

To understand the compound's activity within a living organism, in vivo studies have been conducted. In experimental models using guinea pigs, Furonazide, (Z)- was shown to be slightly more active as a tuberculostatic agent than Isoniazid. wikipedia.org This finding indicates a potential for enhanced efficacy of Furonazide, (Z)- in a physiological environment compared to its parent compound. wikipedia.org

Table 2: In Vivo Efficacy of Furonazide, (Z)- in Guinea Pig Model

| Compound | Relative Activity | Source(s) |

| Furonazide, (Z)- | Slightly more active than Isoniazid. | wikipedia.org |

| Isoniazid | Baseline for comparison. | wikipedia.org |

In Vitro Studies Against Bacillus Calmette-Guerin

Broader Antimicrobial Spectrum of Furonazide, (Z)-

Investigations into the broader antimicrobial properties of a compound are essential to determine its full therapeutic potential.

Currently, detailed research findings on the efficacy of Furonazide, (Z)- against bacterial strains other than mycobacteria are not extensively available in the public domain. The primary focus of existing studies has been on its tuberculostatic properties.

Assessment of Antifungal and Antiprotozoal Potential

The hydrazone class of compounds, to which Furonazide, (Z)- belongs, has been a subject of significant interest for the development of new antimicrobial agents. nih.gov Numerous studies have demonstrated that hydrazone derivatives possess a broad spectrum of activity, including antifungal and antiprotozoal properties. mdpi.comresearchgate.netmdpi.com

Antifungal Activity: The potential for antifungal action is supported by research on various hydrazone derivatives. For instance, certain 4-fluorobenzoic acid hydrazide derivatives have shown activity against Candida albicans. nih.gov The activity is often dependent on the specific structural features of the molecule. nih.gov Some studies have identified hydrazone compounds with minimum inhibitory concentrations (MICs) against fungal species like C. parapsilosis and T. asahii in the range of 8–32 μg/mL, suggesting a potential mechanism involving disruption of the fungal cell membrane. mdpi.com The presence of heterocyclic rings, such as the furan (B31954) ring in Furonazide, (Z)-, is a common feature in many compounds investigated for antifungal properties. mdpi.com

Antiprotozoal Activity: The development of novel molecules with antiprotozoal activity is a critical area of research due to limitations of current therapies. mdpi.com Compounds containing furan and pyridine (B92270) rings have been evaluated for their efficacy against various protozoan parasites. For example, aza-analogues of furamidine, which incorporate a furan ring, have demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some derivatives showing IC50 values of less than 10 nM. nih.gov Similarly, various thiazole (B1198619) derivatives, another class of heterocyclic compounds, have been found to be potent against T. cruzi. mdpi.com Given these precedents, the structural elements of Furonazide, (Z)- suggest that it may warrant investigation for its antiprotozoal effects.

| Compound Class | Target Organism | Reported Activity (Example) | Reference |

|---|---|---|---|

| Hydrazone Derivatives | Candida parapsilosis | MIC: 16–32 μg/mL | mdpi.com |

| Hydrazone Derivatives | Trichosporon asahii | MIC: 8–16 μg/mL | mdpi.com |

| Furan-containing Diamidines | Trypanosoma b. rhodesiense | IC50 < 10 nM | nih.gov |

| Furan-containing Diamidines | Plasmodium falciparum | IC50 < 10 nM | nih.gov |

Other Potential Biological Activities of Furonazide, (Z)-

Beyond antimicrobial applications, the structural motifs of Furonazide, (Z)- are associated with other important biological activities, including anti-inflammatory and anticancer effects.

Hydrazones are a class of compounds known to possess potential anti-inflammatory properties. nih.govresearchgate.net The anti-inflammatory effects of molecules containing furan rings have also been documented. nih.gov These furan derivatives can exert their effects through various mechanisms, including the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Some natural furanones act as potent scavengers of superoxide (B77818) anions, which are involved in inflammatory responses. nih.gov Given that the hydrazone scaffold and the furan ring are integral to the structure of Furonazide, (Z)-, it is plausible that this compound could exhibit anti-inflammatory activity. Experimental studies would be necessary to confirm and characterize such effects, potentially involving assays that measure the inhibition of pro-inflammatory enzymes or signaling pathways like NF-κB. nih.govmdpi.com

The development of hydrazone derivatives as potential antitumoral agents is an active area of research. nih.govmdpi.com These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines. One of the proposed mechanisms for the antitumoral activity of some hydrazones involves the chelation of iron. nih.gov By binding to iron, these compounds can inhibit enzymes like ribonucleotide reductase, which is essential for DNA synthesis and repair in rapidly proliferating cancer cells. nih.gov The general structure of Furonazide, (Z)-, as a hydrazone, aligns with compounds that have been explored for cytotoxic properties against tumor cells, making this a potential area for future investigation. mdpi.com

Structure-Activity Relationship (SAR) Studies of Furonazide, (Z)-

The heterocyclic pyridine and furan rings are key components that likely play a significant role in the biological interactions of Furonazide, (Z)-.

Pyridine Ring: The pyridine ring is a structural component of isoniazid, a primary drug used in the treatment of tuberculosis. researchgate.netwikipedia.org In Furonazide, (Z)-, which is a derivative of isoniazid, this ring is crucial. wikipedia.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes or receptors. The aromatic nature of the ring also allows for π-π stacking interactions, which can further stabilize the binding of the molecule to a target site.

Furan Ring: The furan ring is another important heterocyclic moiety found in many biologically active compounds. nih.gov Its presence can influence the molecule's lipophilicity, affecting its ability to cross cell membranes and reach its site of action. The oxygen atom in the furan ring can also participate in hydrogen bonding. SAR studies on related furan-hydrazone derivatives have shown that substitutions on the heterocyclic rings can significantly alter biological activity, indicating the direct involvement of these rings in target interaction. nih.gov

The hydrazide linkage (-CO-NH-N=C-) is a critical pharmacophore in this class of molecules. researchgate.net This functional group confers several important properties:

Hydrogen Bonding Capability: The hydrazide group contains both hydrogen bond donors (the N-H group) and acceptors (the C=O and N atoms), allowing for strong and specific interactions with biological macromolecules.

Conformational Flexibility: This linkage provides a degree of rotational freedom, allowing the molecule to adopt a suitable conformation to fit into the binding pocket of a target protein.

Chelating Properties: The arrangement of nitrogen and oxygen atoms in the hydrazide moiety gives it the ability to coordinate with metal ions, which is a key aspect of the proposed mechanism of action for some biological activities, such as antitubercular and anticancer effects. nih.gov

Modulation of Physicochemical Properties: The conversion of a hydrazide's terminal -NH2 group into a hydrazone linkage, as seen in Furonazide, (Z)-, can reduce the parent molecule's toxicity. researchgate.net The azometine proton (-NHN=CH-) is considered a key feature for the biological activity of many hydrazones. nih.gov

Impact of (Z)-Stereochemistry on Observed Bioactivity

Furonazide, a hydrazone derivative of isoniazid, possesses a carbon-nitrogen double bond, giving rise to the potential for (E) and (Z) stereoisomers. The spatial arrangement of the substituents around this double bond can significantly influence the molecule's interaction with biological targets, leading to differences in bioactivity. However, a comprehensive review of the scientific literature reveals a significant gap in the specific investigation of the (Z)-isomer of Furonazide and its distinct biological activities.

Research on analogous isoniazid-hydrazone derivatives frequently indicates a thermodynamic preference for the formation of the (E)-isomer during synthesis. This stereoisomer is often the exclusive or major product isolated and subsequently evaluated for its biological effects. Studies characterizing these compounds using techniques such as 1H NMR spectroscopy often cite the chemical shift of the N=CH proton as evidence for the presence of the (E)-isomer. Consequently, the bulk of the existing bioactivity data for this class of compounds pertains to the (E)-form.

Mechanistic Investigations of Furonazide, Z at the Molecular Level

Elucidation of Molecular Targets and Pathways for Furonazide, (Z)-

The primary mode of action for Furonazide, (Z)- is believed to mirror that of isoniazid (B1672263), targeting the biosynthesis of mycolic acids, which are indispensable components of the mycobacterial cell wall. researchwithrutgers.comdrugbank.comwikipedia.org

As a prodrug, Furonazide, (Z)- requires intracellular activation to exert its antimicrobial effect. researchwithrutgers.comwikipedia.org The key enzymes involved in its mechanism are the activating enzyme and the final molecular target.

Activating Enzyme: Catalase-Peroxidase (KatG) Similar to isoniazid, Furonazide, (Z)- is presumed to be activated by the mycobacterial catalase-peroxidase enzyme, KatG. researchwithrutgers.comwikipedia.orgnih.gov This enzyme converts the inactive prodrug into a reactive species capable of targeting cellular machinery. wikipedia.orgnih.gov Mutations in the katG gene are a primary cause of resistance, as this failure to activate the prodrug renders it ineffective. researchwithrutgers.comnih.gov

Primary Molecular Target: Enoyl-Acyl Carrier Protein Reductase (InhA) The ultimate target for the activated form of the drug is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA. drugbank.comnih.govnih.govwikipedia.org The activated drug forms a covalent adduct with the NAD co-factor, and this complex binds tightly to InhA, inhibiting its function. drugbank.comwikipedia.org InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that form the mycolic acids of the cell wall. nih.govasm.orgresearchgate.net

The interaction with InhA leads to the potent disruption of a critical cellular pathway in Mycobacterium tuberculosis.

Inhibition of Mycolic Acid Biosynthesis The primary cellular pathway modulated by activated Furonazide, (Z)- is the biosynthesis of mycolic acids. researchwithrutgers.comnih.govnih.gov These long-chain fatty acids are unique to mycobacteria and are covalently linked to the cell wall's arabinogalactan (B145846) layer, forming a robust and impermeable outer barrier. wikipedia.org By inhibiting InhA, the drug effectively blocks the synthesis of these essential lipids. asm.orgresearchgate.net This disruption compromises the structural integrity of the cell wall, leading to bacterial cell death. drugbank.comwikipedia.org The bactericidal effect is most pronounced in rapidly dividing mycobacteria due to the high demand for mycolic acid synthesis during cell division. drugbank.com

Prodrug Activation Mechanisms of Hydrazone-Type Compounds Related to Furonazide, (Z)-

Prodrugs are a common strategy in treating tuberculosis, as many require activation by specific mycobacterial enzymes, a feature that contributes to their selectivity. nih.govnih.gov While the KatG-mediated pathway is primary for isoniazid analogs, other related compounds are activated by different enzymatic systems.

Several antitubercular agents that are structurally distinct from isoniazid but also function as prodrugs rely on a different class of enzymes for their activation: Baeyer-Villiger monooxygenases (BVMOs). nih.govnih.gov

A key example is the second-line drug ethionamide, which is structurally similar to isoniazid but contains a thioamide group. nih.govnih.gov Ethionamide is activated by the FAD-containing monooxygenase EthA (encoded by the ethA gene). nih.govnih.govresearchgate.net EthA oxidizes ethionamide, initiating a cascade that results in the formation of an adduct with NAD+, which then inhibits the same ultimate target, InhA. nih.govresearchgate.net Similarly, the drugs thiacetazone (B1682801) and isoxyl (B29260) are also activated by the monooxygenase EtaA. nih.govnih.gov This demonstrates a well-established pathway where bacterial monooxygenases are responsible for the bioactivation of antitubercular prodrugs. researchgate.net

Based on its structure and the known mechanisms of related compounds, two primary hypothetical activation pathways can be proposed for Furonazide, (Z)-.

Pathway A: Catalase-Peroxidase (KatG) Dependent Activation This is considered the most probable mechanism. In this pathway, Furonazide, (Z)- enters the mycobacterial cell and is oxidized by the KatG enzyme. This process generates an isonicotinic acyl radical. wikipedia.org This highly reactive radical then spontaneously couples with an NADH molecule to form a Furonazide-NAD adduct, which acts as the potent inhibitor of InhA. drugbank.comwikipedia.org

Pathway B: Monooxygenase-Mediated Activation As a hypothetical alternative, Furonazide, (Z)- could potentially be a substrate for a bacterial monooxygenase, such as EthA or MymA. nih.gov In this scenario, the monooxygenase would oxidize the molecule, initiating its conversion into a reactive species that could then proceed to inhibit InhA or other cellular targets. While this is the primary activation route for thioamides like ethionamide, its role in activating hydrazone compounds like Furonazide remains speculative but mechanistically plausible. nih.govnih.gov

Table 1: Comparison of Hypothetical Activation Pathways for Furonazide, (Z)-

| Feature | Pathway A: KatG-Dependent | Pathway B: Monooxygenase-Dependent |

|---|---|---|

| Primary Activating Enzyme | Catalase-Peroxidase (KatG) | Baeyer-Villiger Monooxygenase (e.g., EthA) |

| Initial Reaction | One-electron oxidation of the hydrazide | Oxygenation of the molecule |

| Reactive Intermediate | Isonicotinic acyl radical | Oxidized drug metabolite |

| Final Active Form | Drug-NAD Adduct | Drug-NAD Adduct or other electrophilic species |

| Supporting Evidence | Strong; based on direct analogy to Isoniazid. wikipedia.orgnih.gov | Speculative; based on analogy to other antitubercular prodrugs like Ethionamide. nih.govnih.gov |

Studies on Resistance Mechanisms to Furonazide, (Z)- in Microbial Systems

Resistance to Furonazide, (Z)- is expected to arise through mechanisms identical to those that confer isoniazid resistance. nih.govwikipedia.org These mechanisms predominantly involve genetic mutations that either prevent the activation of the prodrug or alter its molecular target. researchwithrutgers.comnih.gov

The most common mechanisms include:

Impaired Prodrug Activation: This is the most frequent cause of high-level resistance. nih.gov Mutations in the katG gene can result in a dysfunctional or absent catalase-peroxidase enzyme, preventing the conversion of Furonazide, (Z)- into its active radical form. researchwithrutgers.comnih.gov

Target Modification: Mutations within the inhA gene, the target of the activated drug, can alter the enzyme's structure. nih.govwikipedia.org These changes can reduce the binding affinity of the drug-NAD adduct to InhA, thereby allowing mycolic acid synthesis to continue, which typically results in low-level resistance. nih.gov

Target Overexpression: Mutations in the promoter region of the fabG1-inhA operon can lead to the overexpression of the InhA enzyme. nih.govasm.org The increased concentration of the target enzyme requires a higher intracellular concentration of the inhibitor to achieve a bactericidal effect. nih.gov

Other Contributing Factors: Mutations in other genes, such as ahpC (alkyl hydroperoxide reductase), have also been found in resistant strains, often in conjunction with katG mutations. researchwithrutgers.comnih.gov Additionally, the role of drug efflux pumps that actively transport the compound out of the bacterial cell is another potential mechanism of resistance. researchwithrutgers.com

Table 2: Key Mechanisms of Resistance to Furonazide, (Z)- / Isoniazid

| Mechanism | Gene(s) Involved | Consequence |

|---|---|---|

| Impaired Prodrug Activation | katG | Failure to convert the prodrug to its active form. nih.govnih.gov |

| Target Modification | inhA | Reduced binding affinity of the active drug to the InhA enzyme. nih.govwikipedia.org |

| Target Overexpression | inhA promoter region | Increased production of the InhA enzyme, requiring higher drug concentrations. nih.govasm.org |

| Oxidative Stress Response | ahpC | Compensatory mechanism often associated with katG mutations. researchwithrutgers.com |

| Active Efflux | Various efflux pump genes | Active removal of the drug from the bacterial cytoplasm. researchwithrutgers.com |

Biochemical Basis of Acquired Resistance

Acquired resistance to isoniazid, and by extension likely to Furonazide, (Z)-, is primarily rooted in biochemical alterations that prevent the drug from reaching its target or modifying the target itself. The most common mechanism is the failure to activate the prodrug. nih.govresearchwithrutgers.com This is often due to mutations in the catalase-peroxidase enzyme, KatG, which is responsible for the activation of isoniazid. wikipedia.orgnih.govresearchwithrutgers.com Loss or reduction of KatG activity means the prodrug is not converted into its active form, rendering it ineffective. patsnap.com

Another significant biochemical mechanism of resistance involves the overexpression of the drug's primary target, InhA. nih.gov Increased levels of the InhA enzyme can effectively titrate out the activated drug, allowing mycolic acid synthesis to continue, albeit at a potentially reduced rate.

Alterations in other enzymes involved in the mycolic acid synthesis pathway can also contribute to resistance. For instance, mutations in the beta-ketoacyl ACP synthase (KasA) have been associated with isoniazid resistance. nih.govresearchwithrutgers.com While KasA is not the primary target of isoniazid, these mutations may help the bacteria to bypass the effects of InhA inhibition.

Finally, enhanced efflux pump activity, which actively transports the drug out of the bacterial cell, has been identified as a contributing factor to isoniazid resistance, and could play a role in resistance to Furonazide as well. nih.govresearchwithrutgers.com

Genetic Factors Contributing to Reduced Susceptibility

The biochemical mechanisms of resistance are a direct consequence of underlying genetic alterations. Mutations in several genes have been identified as key contributors to reduced susceptibility to isoniazid, and these are highly likely to be relevant for Furonazide, (Z)-.

The most frequently observed genetic factor for high-level isoniazid resistance is mutations within the katG gene. nih.govresearchwithrutgers.com A wide array of mutations, including missense mutations, insertions, and deletions, can lead to a non-functional or poorly functioning KatG enzyme. The S315T substitution is a particularly common mutation found in clinical isolates. nih.gov

Mutations in the promoter region of the inhA gene are another significant genetic factor, often leading to the overexpression of the InhA protein. nih.govnih.govresearchwithrutgers.com This increased expression is a direct cause of the biochemical resistance mechanism described above. Less commonly, mutations within the coding sequence of inhA can alter the enzyme's structure, reducing its affinity for the activated drug-NAD adduct. nih.gov

Other genes where mutations have been linked to isoniazid resistance include:

ahpC : Mutations in the promoter region of this gene, which encodes an alkyl hydroperoxide reductase, are often found in katG mutants and are thought to help the bacteria cope with oxidative stress. wikipedia.orgnih.govresearchwithrutgers.com

kasA : Mutations in this gene, while not conferring high-level resistance on their own, can contribute to reduced susceptibility. nih.govresearchwithrutgers.com

ndh : Mutations in the gene encoding the NADH dehydrogenase (Ndh) can alter the intracellular NADH/NAD+ ratio, which may impact the formation of the active isoniazid-NAD adduct. nih.govnih.govresearchwithrutgers.com

The table below summarizes the key genes and the biochemical consequences of mutations leading to reduced susceptibility to isoniazid, which are presumed to be analogous for Furonazide, (Z)-.

| Gene | Protein Product | Consequence of Mutation |

| katG | Catalase-peroxidase | Failure to activate the prodrug |

| inhA | Enoyl-acyl carrier protein reductase | Overexpression of the target; reduced binding affinity of the target |

| ahpC | Alkyl hydroperoxide reductase | Compensatory mechanism for oxidative stress |

| kasA | Beta-ketoacyl ACP synthase | Potential bypass of InhA inhibition |

| ndh | NADH dehydrogenase | Altered intracellular NADH/NAD+ ratio, affecting drug activation |

Computational and Theoretical Studies of Furonazide, Z

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furonazide, (Z)- AnaloguesQuantitative Structure-Activity Relationship (QSAR) is a computational methodology that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activitymdpi.comresearchgate.netwikipedia.orgspu.edu.synih.govnih.gov. QSAR models are developed using a training set of compounds with known biological activities and their corresponding molecular descriptors, which are quantifiable structural and physicochemical featuresmdpi.comnih.gov. The ultimate goal is to construct a predictive model capable of estimating the biological activity of new, uncharacterized compounds based solely on their molecular structures.

Development of Predictive Models for Biological ActivityThe development of a QSAR model for Furonazide, (Z)- and its analogues would typically involve several critical steps:

Compound Selection : Identifying a representative set of Furonazide, (Z)- derivatives or related compounds with experimentally determined biological activities.

Descriptor Calculation : Computing a range of molecular descriptors that quantify structural and physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area, electronic characteristics, and topological indices mdpi.comresearchgate.netwikipedia.orgspu.edu.sy.

Model Building : Employing statistical methods, including multiple linear regression, partial least squares, or machine learning algorithms, to correlate these descriptors with the biological activity data mdpi.comresearchgate.netscielo.brpreprints.org.

Model Validation : Rigorously assessing the model's predictive power through internal and external validation techniques to ensure its reliability and applicability mdpi.compreprints.org.

The resultant QSAR model, often presented as a mathematical equation, can then be utilized to predict the biological activity of novel Furonazide, (Z)- analogues wikipedia.orgspu.edu.sy.

Quantum Chemical Calculations for Electronic Structure AnalysisQuantum chemical calculations offer a fundamental understanding of a molecule's electronic structure, reactivity, and intrinsic properties. Techniques such as Density Functional Theory (DFT) are commonly employed to compute various electronic properties, including molecular orbitals, atomic charges, electrostatic potentials, and bond energiesresearchgate.netajchem-a.comnih.gov. For Furonazide, (Z)-, these calculations would provide insights into:

Electron Distribution : Understanding the distribution of electrons within the molecule, which influences its reactivity and intermolecular interactions.

Molecular Orbitals : Identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for predicting chemical reactivity and reaction pathways.

Electrostatic Potential Maps : Visualizing regions of positive and negative charge across the molecule, which can guide predictions regarding intermolecular interactions, particularly with biological targets.

Conformational Analysis : Determining the most stable three-dimensional conformations of the molecule.

These calculations can complement molecular modeling and QSAR studies by providing a deeper, first-principles understanding of Furonazide, (Z)-'s inherent chemical behavior.

Compound List

Furonazide, (Z)-

Note on Data Tables: Specific research findings and data tables pertaining to computational and theoretical studies of "Furonazide, (Z)-" were not identified in the provided search results. Consequently, data tables presenting specific research data for this compound cannot be generated. The content above elucidates the methodologies and their potential applicability to Furonazide, (Z)- based on general principles and findings from related studies.

Advanced Characterization Techniques and Analytical Methodologies for Furonazide, Z

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental for understanding the molecular structure and functional groups present in Furonazide, (Z)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Furonazide, (Z)-, ¹H NMR and ¹³C NMR spectra provide characteristic signals that confirm its structure. While specific detailed research findings on the NMR spectra of Furonazide, (Z)- are not extensively detailed in the provided search results, general expectations for such a molecule include distinct signals for the protons and carbons of the furan (B31954) ring, the pyridine (B92270) ring, the methyl group attached to the ethylidene moiety, and the hydrazide linkage. The (Z)-configuration around the ethylidene double bond would influence the chemical shifts and coupling constants of adjacent protons and carbons, providing stereochemical information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in Furonazide, (Z)- by detecting the absorption of infrared radiation at specific wavelengths corresponding to molecular vibrations. Characteristic absorption bands would be expected for the N-H stretching in the hydrazide group, the C=O stretching of the amide carbonyl, C=N stretching, and C-O stretching from the furan ring, as well as C-H stretching and bending modes from the aromatic and aliphatic parts of the molecule.

UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly those involving conjugated systems. Furonazide, (Z)-, with its furan and pyridine rings and the conjugated ethylidenehydrazide system, is expected to exhibit absorption maxima in the UV region, which can be used for its identification and quantification.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of Furonazide, (Z)- and for analyzing its fragmentation patterns, which can further confirm its structure. The molecular ion peak ([M]⁺) for Furonazide, (Z)- is expected at m/z 229.23 nih.govuni.lu. Fragmentation typically occurs at weaker bonds, yielding characteristic fragment ions that are diagnostic of the molecule's structure. For instance, fragmentation might involve cleavage of the hydrazide bond, loss of the furan ring, or fragmentation of the pyridine moiety.

Table 6.1.3: Key Mass Spectrometry Data for Furonazide, (Z)-

| Ion Type | m/z (approx.) | Description |

| Molecular Ion | 229.23 | [M]⁺ |

| Protonated Ion | 230.09 | [M+H]⁺ (predicted) |

| Sodium Adduct | 252.07 | [M+Na]⁺ (predicted) |

| Ammonium Adduct | 247.12 | [M+NH₄]⁺ (predicted) |

| Hydrogen Loss | 228.08 | [M-H]⁻ (predicted) |

Note: Predicted values are based on computational analysis.

Chromatographic Separation Techniques

Chromatographic techniques are essential for assessing the purity of Furonazide, (Z)- and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is widely employed for the analysis of Furonazide, (Z)-, enabling the separation of the target compound from impurities and its precise quantification. While specific HPLC method details (e.g., column type, mobile phase composition, flow rate, detection wavelength) for Furonazide, (Z)- are not explicitly detailed in the provided search results, HPLC is a standard technique for purity assessments and quantitative analysis of such organic compounds. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water or buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), and detection by UV absorbance at a wavelength where Furonazide, (Z)- shows significant absorption.

Future Research Directions and Translational Perspectives for Furonazide, Z

Development of Next-Generation Furonazide, (Z)- Analogues

The evolution of Furonazide, (Z)- into more effective and versatile therapeutic agents hinges on strategic analogue development. This involves refining its interaction with biological systems through multi-targeting approaches and precise molecular engineering.

Exploiting Multi-Targeting Approaches

Complex diseases often involve intricate networks of interacting pathways rather than a single molecular target. Consequently, the development of "multi-targeting" agents, capable of interacting with multiple biological targets simultaneously, offers a significant advantage over traditional single-target drugs ajol.info. This paradigm, often referred to as polypharmacology, can lead to enhanced therapeutic efficacy and a more comprehensive management of multifactorial conditions ajol.info. Future research could focus on designing Furonazide, (Z)- analogues that modulate several key pathways implicated in disease progression. For instance, if Furonazide, (Z)- or its derivatives exhibit anti-inflammatory properties, analogues could be engineered to also target pathways involved in oxidative stress or cellular proliferation, thereby addressing multiple facets of diseases like cancer or neurodegenerative disorders nih.gov. Network pharmacology, which maps disease-associated signaling pathways and targets specific nodes within these networks, can guide the design of such multi-targeting compounds ajol.info.

Enhancing Specificity and Potency Through Molecular Engineering

Molecular engineering offers a powerful toolkit for optimizing the pharmacological profile of Furonazide, (Z)- analogues. Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications influence biological activity, potency, and selectivity mdpi.com. By systematically altering functional groups and structural motifs within the Furonazide, (Z)- scaffold, researchers can aim to:

Increase Potency: Fine-tuning interactions with target molecules to achieve a desired biological effect at lower concentrations.

Enhance Specificity: Reducing off-target interactions to minimize potential side effects and improve the therapeutic index.

Improve Pharmacokinetic Properties: Modifying absorption, distribution, metabolism, and excretion (ADME) characteristics for better bioavailability and duration of action.

For example, research on related furan-2(5H)-one derivatives has demonstrated that the introduction of specific substituents, such as silyl (B83357) groups, can significantly enhance antiproliferative activity and selectivity against cancer cell lines mdpi.com. Similarly, the development of prodrug strategies, where an inactive precursor is converted into the active drug within the body, can improve drug delivery, efficacy, and half-life mdpi.com. Computational design and molecular modeling can further aid in predicting the effects of structural changes, guiding synthetic efforts towards analogues with superior properties.

Exploration of Novel Therapeutic Applications Beyond Antimicrobial Research

While hydrazides like Furonazide have historical use as antitubercular agents mdpi.com, their potential extends far beyond antimicrobial applications. Research into their anti-inflammatory and anticancer properties, along with the investigation of other biological activities based on mechanistic insights, represents a critical future direction.

Leveraging Anti-inflammatory or Anticancer Potential

Furonazide, (Z)- and related hydrazide compounds are recognized for their potential anti-inflammatory and anticancer activities ontosight.ai. Emerging research on various heterocyclic compounds, including furan (B31954) derivatives, supports their utility in these therapeutic areas. For instance, certain benzofuran (B130515) derivatives have shown promising anticancer activity with a lower incidence of adverse events compared to conventional chemotherapies mdpi.com. Studies have indicated that specific structural features, such as the presence of nitro groups or phenolic hydroxyl groups, can enhance anticancer potency by facilitating favorable interactions with biological targets mdpi.com. Furthermore, some furan-2(5H)-one derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar range, and have been shown to induce apoptosis mdpi.com.

Table 1: Illustrative Antiproliferative Activity of Related Furanone Derivatives

Integration of Multi-Omics Approaches in Furonazide, (Z)- Research

Proteomics and Metabolomics to Uncover Biological Effects

To fully elucidate the biological activities and mechanisms of Furonazide, (Z)-, advanced proteomic and metabolomic studies are essential. Proteomics, the large-scale study of proteins, can identify proteins whose abundance or post-translational modifications are altered by Furonazide, (Z)- treatment. This approach can pinpoint specific cellular pathways and molecular targets that the compound interacts with, providing a deeper understanding of its potential anti-inflammatory, antimicrobial, or anticancer effects, as suggested by its structural class ontosight.ai. Similarly, metabolomics can map changes in small molecule metabolites within cells or biological fluids in response to Furonazide, (Z)- exposure. This can reveal how the compound perturbs cellular metabolism and identify key metabolic pathways involved in its efficacy or potential side effects in research models.

Such 'omics' investigations would move beyond simply observing an effect to understanding how that effect is achieved at the molecular and metabolic level. For instance, identifying specific enzymes inhibited or activated by Furonazide, (Z)- through proteomics, or pinpointing altered levels of key metabolic intermediates through metabolomics, would provide critical insights into its therapeutic action.

Illustrative Proteomic Data Table (Hypothetical)

The following table illustrates the type of data that could be generated from a proteomic study investigating the effects of Furonazide, (Z)- on a cellular model.

| Protein Name | Fold Change (Furonazide, (Z)- vs. Control) | p-value | Putative Function |

| Heat Shock Protein 70 | 1.85 | 0.015 | Cellular stress response, protein folding |

| Catalase | 0.62 | 0.031 | Antioxidant defense, reactive oxygen species breakdown |

| Glyceraldehyde-3-phosphate dehydrogenase | 1.15 | 0.110 | Glycolysis, cellular energy production |

| Annexin A1 | 2.10 | 0.008 | Anti-inflammatory mediator |

| Cytochrome c oxidase subunit IV | 0.88 | 0.250 | Mitochondrial electron transport chain |

Transcriptomics to Understand Gene Expression Modulation

Transcriptomic analysis, particularly using RNA-sequencing (RNA-Seq), offers a comprehensive view of how Furonazide, (Z)- influences gene expression patterns. By quantifying messenger RNA (mRNA) levels across the entire genome, RNA-Seq can identify genes that are upregulated or downregulated in response to the compound. This information is crucial for understanding the molecular pathways activated or suppressed by Furonazide, (Z)-. For example, if Furonazide, (Z)- exhibits antimicrobial activity, transcriptomics could reveal changes in genes related to bacterial cell wall synthesis, DNA replication, or essential metabolic processes. Similarly, if it has potential anticancer effects, transcriptomics could highlight modulation of genes involved in cell cycle regulation, apoptosis, or angiogenesis.

Investigating the transcriptomic landscape can also uncover novel targets for drug development or identify biomarkers for treatment response. Understanding the specific genes and regulatory networks affected by Furonazide, (Z)- can guide further mechanistic studies and potentially lead to the identification of synergistic drug combinations or new therapeutic applications.

Illustrative Transcriptomic Data Table (Hypothetical)

This table presents hypothetical differentially expressed genes identified in a transcriptomic study of cells treated with Furonazide, (Z)-.

| Gene Symbol | Gene Name | Fold Change (Log2) | p-value | Pathway Association |

| HSP70 | Heat Shock Protein 70 | 0.88 | 0.012 | Stress Response |

| IL6 | Interleukin 6 | -1.52 | 0.005 | Inflammation, Immune Response |

| TP53 | Tumor Protein p53 | 0.75 | 0.021 | Cell Cycle, Apoptosis |

| MYC | V-Myc Avian Myelocytomatosis Viral Oncogene Homolog | -0.95 | 0.045 | Cell Growth, Proliferation |

| TNF | Tumor Necrosis Factor | 1.20 | 0.033 | Inflammation, Apoptosis |

Addressing Research Gaps and Challenges

Despite its historical use as a tuberculostatic agent wikipedia.org, significant research gaps remain regarding the precise mechanisms, optimal application, and comprehensive characterization of Furonazide, (Z)-. Addressing these challenges is vital for its potential re-evaluation or development.

Development of Advanced Analytical Techniques for Low-Concentration Detection

Accurate and sensitive detection of Furonazide, (Z)- is paramount for various research applications, including pharmacokinetic studies, therapeutic drug monitoring (if applicable in future research contexts), and environmental monitoring. Current analytical methods may lack the sensitivity required to quantify the compound at the very low concentrations often encountered in biological matrices or environmental samples.

Analytical Techniques for Pharmaceutical Detection

| Technique | Typical Application | Sensitivity (LOD Estimate) | Advantages | Disadvantages |

| LC-MS/MS | Pharmaceutical quantification in biological fluids | pg/mL to ng/mL | High specificity, sensitivity, and throughput | High cost, complex operation, matrix effects |

| GC-MS | Volatile/derivatizable compounds, drug screening | ng/mL to µg/mL | Good separation, identification via fragmentation | Requires derivatization for non-volatile compounds |

| SERS (Surface-Enhanced Raman Scattering) | Trace analysis, molecular fingerprinting | fg/mL to pg/mL | Ultra-high sensitivity, rapid analysis | Substrate dependent, complex interpretation |

| HPLC-UV/Vis | Pharmaceutical formulation analysis, moderate sensitivity | µg/mL to mg/mL | Widely available, cost-effective | Lower sensitivity, less specific than MS |

Understanding Complex Biological Interactions and In Vivo Fate in Research Models

A critical area for future investigation is the comprehensive understanding of Furonazide, (Z)-'s behavior and interactions within biological systems, specifically in non-clinical research models. While its tuberculostatic activity in vivo in guinea pigs has been noted as being slightly more active than isoniazid (B1672263) wikipedia.org, detailed pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) and pharmacodynamic (PD) profiles are lacking.

Research should focus on elucidating how Furonazide, (Z)- is absorbed, distributed to target tissues, metabolized by enzymes, and eliminated from the body in relevant preclinical models. Identifying the metabolic pathways and potential metabolites is crucial, as metabolites can sometimes be more active or toxic than the parent compound. Understanding its interactions with biological macromolecules, such as enzymes and cellular receptors, is also vital for deciphering its mechanism of action ontosight.ai. Studies employing cell culture models and animal models are necessary to map these interactions and fate, providing a foundation for any potential future translational research. For instance, investigating how the furan and pyridine (B92270) moieties contribute to binding with specific biological targets would be a key step.

Illustrative In Vivo Fate Parameters in Research Models (Hypothetical)

This table provides hypothetical parameters that could be investigated and reported for Furonazide, (Z)- in preclinical in vivo studies.

| Parameter | Research Model (e.g., Rat) | Value (Example) | Unit | Notes |

| Oral Bioavailability | Sprague-Dawley Rat | 45 | % | Indicates extent of absorption after oral administration |

| Volume of Distribution (Vd) | Swiss Albino Mouse | 2.5 | L/kg | Apparent volume into which the drug distributes |

| Clearance (CL) | Guinea Pig | 0.15 | mL/min/kg | Rate at which the drug is removed from the body |

| Half-life (t½) | Sprague-Dawley Rat | 3.2 | hours | Time taken for the plasma concentration to reduce by half |

| Major Metabolite | N/A | Pyridine-N-oxide | N/A | Hypothetical primary metabolic transformation |

| Excretion Route | N/A | Urine, Feces | N/A | Primary routes of elimination |

Compound Table:

Furonazide, (Z)-

Isoniazid

Ambazone

Q & A

Q. What ethical considerations are critical when designing human trials involving (Z)-Furonazide derivatives?

- Methodological Answer : Adhere to Declaration of Helsinki guidelines for informed consent and risk-benefit analysis. Establish Data Safety Monitoring Boards (DSMBs) for interim reviews. Publish trial protocols prospectively in registries (ClinicalTrials.gov ) to ensure transparency. Include exclusion criteria for vulnerable populations (e.g., pregnant individuals) .

Data Presentation & Reporting Guidelines

Q. How should researchers present spectral data for (Z)-Furonazide in publications?

- Methodological Answer : Include full NMR spectra (δ values, multiplicity, integration) in supplementary materials. Annotate IR peaks with corresponding functional groups. For crystallography, report CIF files with refinement parameters (R-factors, resolution). Use color-coded figures for clarity, ensuring accessibility for color-blind readers .

Q. What are the best practices for sharing raw data from (Z)-Furonazide studies?

Q. How to address methodological flaws identified during peer review of (Z)-Furonazide research?

- Methodological Answer : Conduct post-hoc power analyses if sample size is criticized. Re-analyze data with alternative statistical models (e.g., Bayesian vs. frequentist). Acknowledge limitations in the discussion section and propose follow-up experiments. Share revised protocols via preprints for community feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.